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  • Product: Tert-butyl 6-oxopiperidine-3-carboxylate
  • CAS: 1552946-57-2

Core Science & Biosynthesis

Foundational

Architecting Peptidomimetics: A Technical Guide to tert-Butyl 6-oxopiperidine-3-carboxylate

In the landscape of modern drug discovery, the design of conformationally restricted peptidomimetics relies heavily on privileged bifunctional scaffolds. As a Senior Application Scientist, I frequently leverage tert-buty...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the design of conformationally restricted peptidomimetics relies heavily on privileged bifunctional scaffolds. As a Senior Application Scientist, I frequently leverage tert-butyl 6-oxopiperidine-3-carboxylate as a foundational building block. This δ -lactam seamlessly integrates a rigidified hydrogen-bonding network with an orthogonally protected carboxylate, making it an indispensable precursor for synthesizing complex neurotherapeutics and kinase inhibitors .

This whitepaper deconstructs the structural properties, self-validating synthetic workflows, and therapeutic applications of this critical intermediate.

Section 1: Structural & Physicochemical Profiling

The utility of tert-butyl 6-oxopiperidine-3-carboxylate stems from its precise 3D topology. The δ -lactam (piperidin-2-one) ring adopts a half-chair or envelope conformation, forcing the C3 substituent into a predictable vector. The bulky tert-butyl ester typically favors a pseudo-equatorial position to minimize 1,3-diaxial interactions, which is critical for stereoselective downstream functionalization.

Table 1: Physicochemical and Structural Parameters

ParameterValue
Chemical Name tert-Butyl 6-oxopiperidine-3-carboxylate
CAS Registry Number 1552946-57-2
Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
SMILES CC(C)(C)OC(=O)C1CCC(=O)NC1
Core Scaffold δ -Lactam (Piperidin-2-one)
Functional Groups Secondary Amide, tert-Butyl Ester
Section 2: Mechanistic Synthesis & Self-Validating Protocol

While multiple cyclization strategies exist, the most atom-economical and industrially scalable route to the 6-oxopiperidine-3-carboxylate core is the catalytic hydrogenation of the corresponding tert-butyl 6-hydroxynicotinate (which exists predominantly as its 6-oxo-1,6-dihydropyridine tautomer) .

Causality in Experimental Design: We utilize the tert-butyl ester to provide orthogonal protection. It is highly resistant to nucleophilic attack and basic conditions (e.g., during N-alkylation of the lactam) but can be cleanly cleaved under mild anhydrous acidic conditions. This prevents the need for aqueous saponification, which risks premature hydrolysis of the delicate δ -lactam ring. Acetic acid is selected as the solvent for hydrogenation to protonate the intermediate, lowering the activation energy for the reduction of the aromatic system.

Synthesis A tert-Butyl 6-hydroxynicotinate (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, 50 psi) A->B C tert-Butyl 6-oxopiperidine-3-carboxylate (Target Scaffold) B->C D Acidic Cleavage (TFA/DCM) C->D E 6-Oxopiperidine-3-carboxylic acid (Coupling Precursor) D->E

Figure 1: Synthetic workflow from aromatic precursor to the active coupling building block.

Step-by-Step Methodology: Catalytic Hydrogenation and Isolation

  • Substrate Preparation: Dissolve 10.0 g of tert-butyl 6-oxo-1,6-dihydropyridine-3-carboxylate in 100 mL of glacial acetic acid within a high-pressure Parr reactor.

  • Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (palladium on carbon). Safety Note: Pd/C is pyrophoric; add under an inert argon atmosphere.

  • Hydrogenation: Purge the reactor with argon, then pressurize with H 2​ gas to 50 psi. Heat the mixture to 50 °C and stir vigorously for 16 hours.

  • In-Process Control (IPC) - Self-Validation: Monitor the pressure gauge. Cessation of H 2​ uptake indicates reaction completion. Validate via TLC (EtOAc/Hexane 1:1); the product lacks the UV chromophore of the starting material, requiring a KMnO 4​ stain for visualization.

  • Workup & Filtration: Vent the H 2​ gas and purge with argon. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite with methanol (50 mL).

  • Purification: Concentrate the filtrate in vacuo. Neutralize residual acetic acid with saturated aqueous NaHCO 3​ . Extract with dichloromethane (3 x 50 mL), dry over anhydrous Na 2​ SO 4​ , and evaporate to yield the racemic tert-butyl 6-oxopiperidine-3-carboxylate as a white solid.

Section 3: Applications in Advanced Therapeutics

The 6-oxopiperidine-3-carboxylate scaffold is a cornerstone in the development of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists, such as piperidinone carboxamide azaindane derivatives . These molecules are highly potent therapeutics for migraine management .

CGRP_Pathway Scaffold 6-Oxopiperidine-3-carboxylate (Core Scaffold) Coupling Amide Coupling (w/ Azaindane Derivatives) Scaffold->Coupling Antagonist Piperidinone Carboxamide (CGRP Antagonist) Coupling->Antagonist Receptor CGRP Receptor (Trigeminal Ganglion) Antagonist->Receptor Competitive Binding Effect Inhibition of Vasodilation (Migraine Relief) Receptor->Effect Signal Blockade

Figure 2: Integration of the scaffold into CGRP receptor antagonists for migraine therapeutics.

Mechanistic Insight: In CGRP antagonists, the piperidinone core mimics the secondary structure of the endogenous peptide. The lactam carbonyl acts as a critical hydrogen bond acceptor with the receptor's binding pocket, while the C3-carboxylate serves as the attachment point for bulky azaindane moieties, driving competitive binding and signal blockade at the trigeminal ganglion. Furthermore, this scaffold has been successfully deployed in the synthesis of novel c-Met kinase inhibitors, where the lactam core interacts directly with the kinase hinge region .

Section 4: Analytical Validation & Deprotection Strategy

To ensure the integrity of the scaffold before downstream coupling, rigorous analytical validation and controlled deprotection are required.

Analytical Signatures:

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the characteristic broad singlet of the lactam NH at ~6.2 ppm. The tert-butyl group presents as an intense, sharp singlet at 1.45 ppm (9H). The C3 methine proton appears as a distinct multiplet at 2.65 ppm.

  • LC-MS (ESI+): The intact molecule shows an [M+H] + peak at m/z 200.1.

Orthogonal Deprotection Protocol (TFA Cleavage):

  • Dissolve 1.0 eq of tert-butyl 6-oxopiperidine-3-carboxylate in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Add 10 equivalents of trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir at room temperature for 2 hours.

  • IPC - Self-Validation: Monitor by LC-MS for the complete disappearance of the m/z 200.1 peak and the emergence of the free acid at m/z 144.1.

  • Concentrate in vacuo and co-evaporate with toluene (3x) to remove residual TFA, yielding the pure 6-oxopiperidine-3-carboxylic acid ready for amide coupling.

References
  • MolPort. "tert-butyl 6-oxopiperidine-3-carboxylate | 1552946-57-2". Retrieved from: [Link]

  • National Institutes of Health (PMC). "Discovery of Novel c-Met Inhibitors Bearing a 3-Carboxyl Piperidin-2-one Scaffold". Retrieved from:[Link]

  • Google Patents. "WO2012064911A1 - Piperidinone carboxamide indane cgrp receptor antagonists".
  • Google Patents. "US8912210B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists".
Exploratory

In-Depth Technical Guide: Tert-Butyl 6-Oxopiperidine-3-Carboxylate in Advanced Drug Discovery

Executive Summary Tert-butyl 6-oxopiperidine-3-carboxylate (CAS: 1552946-57-2) is a highly versatile, orthogonally protected δ -lactam building block. In modern medicinal chemistry, piperidine and lactam scaffolds are ub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tert-butyl 6-oxopiperidine-3-carboxylate (CAS: 1552946-57-2) is a highly versatile, orthogonally protected δ -lactam building block. In modern medicinal chemistry, piperidine and lactam scaffolds are ubiquitous, serving as conformational restrictors and hydrogen-bond acceptors in active pharmaceutical ingredients (APIs). This whitepaper provides a comprehensive analysis of its physicochemical properties, structural advantages, and field-proven methodologies for its functionalization.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline physical and chemical properties of this compound is critical for predicting its behavior during synthesis and purification. The δ -lactam ring typically adopts a half-chair or boat conformation, heavily influenced by the bulky tert-butyl ester at the C3 position.

Quantitative Data Summary
PropertyValueExperimental / Predictive Context
Chemical Name Tert-butyl 6-oxopiperidine-3-carboxylateIUPAC Standard Nomenclature
CAS Registry Number 1552946-57-2Commercially verified identifier
Molecular Formula C10H17NO3-
Molecular Weight 199.25 g/mol Confirmed via LC-MS (m/z 200 [M+H]+)
Physical State Solid (White to off-white)Typical for lactam esters [4]
Boiling Point ~330–350 °C (Predicted)Decomposes before boiling (loss of isobutylene)
Density ~1.05–1.15 g/cm³ (Predicted)Standard volumetric estimation
Solubility DCM, EtOAc, MeOH, DMSOPoorly soluble in aqueous media
Storage Conditions 2–8 °C, dry environmentPrevents ambient ester hydrolysis
Structural Causality: The "Why" Behind the Molecule

The architecture of this molecule offers two distinct sites for functionalization, governed by strict electronic and steric rules:

  • The Lactam Nitrogen (N1): Acts as a nucleophile under basic conditions or a coupling partner in transition-metal catalysis.

  • The Alpha-Carbon (C5): The protons adjacent to the carbonyl (C6) are acidic. Crucially, the ester is located at C3 (beta to the nitrogen, gamma to the carbonyl). This spatial separation means enolization selectively occurs at C5, leaving the C3 ester stereocenter intact.

  • The tert-Butyl Group: Chosen specifically over methyl or ethyl esters because its massive steric bulk physically shields the ester carbonyl from unwanted nucleophilic attack during N-alkylation. Furthermore, it enables orthogonal deprotection —it is completely stable to the basic conditions used for lactam functionalization but easily cleaved under mild acidic conditions [1].

Mechanistic Pathways & Logical Workflows

The true value of tert-butyl 6-oxopiperidine-3-carboxylate lies in its orthogonal reactivity. The diagram below illustrates the divergent synthetic pathways available to researchers.

Workflow Start Tert-butyl 6-oxopiperidine- 3-carboxylate N_Alk N-Alkylation (NaH, R-X) Start->N_Alk Base / Electrophile N_Ary N-Arylation (Pd-cat, Ar-X) Start->N_Ary Buchwald-Hartwig C_Alk C5-Alkylation (LDA, R-X) Start->C_Alk Strong Base (Alpha-C) Deprot1 TFA Deprotection -> Free Acid N_Alk->Deprot1 Acid Cleavage N_Ary->Deprot1 Deprot2 TFA Deprotection -> Free Acid C_Alk->Deprot2 Acid Cleavage

Logical workflow for orthogonal functionalization of the delta-lactam scaffold.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic rationale (causality) and a built-in verification method.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Coupling)

Objective: Couple the secondary lactam nitrogen with an aryl bromide to build complex pharmaceutical intermediates [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine tert-butyl 6-oxopiperidine-3-carboxylate (1.0 equiv), aryl bromide (1.2 equiv), Pd2(dba)3 (0.02 equiv), Xantphos (0.06 equiv), and Cs2CO3 (1.5 equiv).

    • Causality: Xantphos is selected because its exceptionally large bite angle (111°) forces the palladium center into a geometry that dramatically accelerates the reductive elimination step—historically the rate-limiting bottleneck for lactam substrates.

  • Atmospheric Control: Evacuate and backfill the flask with argon (3 cycles).

    • Causality: Molecular oxygen irreversibly oxidizes the Pd(0) active species to inactive Pd(II), killing the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) via a gas-tight syringe.

  • Execution: Heat the mixture to 100 °C for 12–18 hours.

    • Self-Validation (Visual): The reaction mixture will transition from a heterogeneous suspension to a homogeneous, dark red/brown solution upon formation of the active Pd-Xantphos complex.

  • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 1:1).

    • Self-Validation (Analytical): The starting lactam N-H spot (which stains bright yellow with KMnO4) must completely disappear. LC-MS should confirm the product mass.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove insoluble inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Acid-Mediated Cleavage of the Tert-Butyl Ester

Objective: Unmask the carboxylic acid for downstream amide coupling without hydrolyzing the sensitive lactam ring [1][3].

Step-by-Step Methodology:

  • Preparation: Dissolve the N-functionalized intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

  • Thermal Control: Cool the solution to 0 °C in an ice bath.

    • Causality: The initial protonation of the ester is highly exothermic. Cooling suppresses thermal degradation and prevents potential acid-catalyzed ring-opening of the lactam.

  • Reagent Addition: Add trifluoroacetic acid (TFA) dropwise to achieve a 1:1 v/v ratio of DCM:TFA. Remove the ice bath and stir at room temperature for 2–4 hours.

    • Self-Validation (Visual): The continuous evolution of fine bubbles (isobutylene gas) serves as a real-time visual indicator of the reaction's progress. When bubbling ceases, the reaction is nearing completion.

  • Monitoring: Analyze via LC-MS.

    • Self-Validation (Analytical): Look for the characteristic loss of 56 Da (isobutylene) from the parent mass, yielding the highly polar free acid [M+H]+.

  • Workup: Concentrate the reaction mixture under a stream of nitrogen. Co-evaporate with toluene (3 × 10 mL).

    • Causality: Toluene forms an azeotrope with TFA, allowing for the complete removal of the acid under vacuum without requiring a basic aqueous workup. A basic workup would dangerously partition the highly polar free acid product into the aqueous waste layer.

Mechanism A t-Butyl Ester Starting Material B Protonated Ester Intermediate A->B + H+ (TFA) C t-Butyl Cation + Free Acid B->C C-O Cleavage D Isobutylene (Gas Evolution) C->D - H+

Mechanistic pathway of acid-catalyzed tert-butyl ester cleavage yielding isobutylene.

Conclusion

Tert-butyl 6-oxopiperidine-3-carboxylate is a masterclass in protective group strategy and scaffold design. By leveraging the steric bulk and acid-lability of the tert-butyl group, researchers can execute harsh transition-metal catalyzed couplings or strong-base alkylations on the lactam core, confident that the masked carboxylic acid remains untouched until specifically triggered.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at:[Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. Available at:[Link]

Foundational

The Architectural Versatility of tert-Butyl 6-Oxopiperidine-3-Carboxylate: A Technical Primer for Drug Discovery Scaffolds

Executive Summary: Escaping "Flatland" in Medicinal Chemistry In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has historically led to clinical attrition due to poor aqueous solubility a...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary: Escaping "Flatland" in Medicinal Chemistry

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has historically led to clinical attrition due to poor aqueous solubility and off-target promiscuity. The strategic shift towards three-dimensional, sp3-rich scaffolds is now a cornerstone of rational drug design[1]. Piperidine scaffolds, in particular, are the foundational structural motifs in over 70 commercialized blockbuster drugs[2].

Within this chemical space, tert-butyl 6-oxopiperidine-3-carboxylate (CAS: 1552946-57-2)[3] emerges as a highly privileged, bifunctional building block. By combining a conformationally restricted δ-lactam with an orthogonally protected carboxylic acid, this molecule provides a versatile vector for late-stage functionalization, enabling the rapid assembly of complex peptidomimetics, kinase inhibitors, and central nervous system (CNS) modulators.

Physicochemical Profiling and Structural Rationale

The utility of a scaffold is dictated by its inherent physicochemical properties and its ability to project pharmacophores into 3D space. Table 1 summarizes the core metrics of tert-butyl 6-oxopiperidine-3-carboxylate that make it an ideal starting point for fragment-based drug discovery (FBDD).

Table 1: Physicochemical and Structural Properties

PropertyValueRationale in Drug Design
CAS Number 1552946-57-2Unique identifier for registry and procurement[3].
Molecular Formula C10H17NO3Low molecular weight (199.25 g/mol ) ensures high Ligand Efficiency (LE).
Fraction sp3 (Fsp3) 0.80High 3D character; facilitates the escape from "flatland"[1].
H-Bond Donors 1 (Lactam NH)Allows for targeted hinge-binding in kinases or N-alkylation.
H-Bond Acceptors 3 (C=O, C=O, O)Enhances aqueous solubility and target protein dipole interactions.

Mechanistic Causality in Scaffold Assembly

As synthetic chemists, we must design routes that are not only high-yielding but structurally forgiving. The design of tert-butyl 6-oxopiperidine-3-carboxylate is a masterclass in orthogonal reactivity .

Why the tert-Butyl Ester?

Standard methyl or ethyl esters require basic saponification (e.g., LiOH or NaOH) for deprotection. However, applying strong aqueous base to a δ-lactam risks nucleophilic attack at the cyclic amide carbonyl, leading to unwanted ring-opening into an acyclic amino acid. The tert-butyl ester circumvents this entirely. It is cleaved via an SN​1 mechanism under acidic conditions (e.g., Trifluoroacetic acid). The acid protonates the ester oxygen, leading to the departure of a stable tert-butyl cation, which rapidly eliminates to form isobutylene gas. This gas evolution drives the reaction forward entropically while perfectly preserving the sensitive lactam ring.

Why the 6-Oxopiperidine (Lactam) Core?

The lactam serves two purposes. First, it reduces the basicity of the piperidine nitrogen, which often improves oral bioavailability and membrane permeability by preventing excessive protonation at physiological pH. Second, it allows for chemoselective reduction. If a basic piperidine is ultimately desired, the lactam can be reduced using Borane-THF ( BH3​⋅THF ). The Lewis acidic boron selectively coordinates to the electron-rich lactam oxygen, delivering hydride to the amide while ignoring the tert-butyl ester.

Reactivity A tert-Butyl 6-oxopiperidine -3-carboxylate B N-Alkylation / Arylation (Lactam NH) A->B NaH, R-X E Chemoselective Reduction (Lactam -> Piperidine) A->E BH3·THF C Acidic Deprotection (TFA / DCM) B->C Orthogonal Cleavage D Amide Coupling (HATU / DIPEA) C->D R'-NH2

Figure 1: Orthogonal reactivity pathways of the 6-oxopiperidine-3-carboxylate scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocol details the bidirectional functionalization of the scaffold: N-alkylation followed by ester deprotection and amide coupling. Every step includes analytical checkpoints to form a self-validating system.

Step 1: N-Alkylation of the Lactam

Causality: The lactam NH has a pKa of ~17. Sodium hydride (NaH, pKa ~35) is required to quantitatively deprotonate it, forming a highly nucleophilic lactamate that readily attacks alkyl halides.

  • Dissolve tert-butyl 6-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous DMF under an argon atmosphere at 0 °C.

  • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Add the desired alkyl halide (R-X, 1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Validation: Quench with saturated NH4​Cl . Extract with EtOAc. Perform LC-MS to confirm the mass shift corresponding to the N-alkylated product without ester hydrolysis.

Step 2: Orthogonal Ester Deprotection
  • Dissolve the purified N-alkylated intermediate in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).

  • Stir at room temperature for 2 hours.

  • Validation: Monitor by TLC (stain with bromocresol green). The disappearance of the starting material and the appearance of a baseline spot indicates successful carboxylic acid formation.

  • Concentrate under vacuum. Co-evaporate with toluene (3x) to remove residual TFA.

Step 3: Amide Coupling

Causality: HATU is utilized as the coupling reagent because it generates a highly reactive 7-aza-OBt ester intermediate, which prevents epimerization at the sensitive C3 stereocenter of the piperidine ring.

  • Dissolve the crude carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to neutralize any residual TFA and activate the acid.

  • Add HATU (1.2 eq) and stir for 15 minutes.

  • Add the target amine ( R′−NH2​ , 1.2 eq) and stir for 12 hours.

  • Validation: Purify via preparative HPLC. Confirm final structure via 1H-NMR and HRMS.

Workflow Step1 1. N-Functionalization (Base + Electrophile) Step2 2. LC-MS Validation (Check Mass/Purity) Step1->Step2 Step3 3. Ester Cleavage (20% TFA in DCM) Step2->Step3 Step4 4. Vacuum Concentration (Remove Isobutylene) Step3->Step4 Step5 5. Amide Coupling (HATU, Amine) Step4->Step5

Figure 2: Self-validating experimental workflow for sequential scaffold derivatization.

Case Studies in Medicinal Chemistry

The 6-oxopiperidine core is frequently synthesized via multicomponent reactions, such as the Castagnoli-Cushman condensation, which allows for the rapid generation of highly substituted, stereochemically defined libraries[4].

In advanced drug discovery, the precise spatial arrangement afforded by the piperidine ring is critical. Recent studies have demonstrated that the strategic placement of substituents on rigid aza-amide scaffolds can displace high-energy, solvent-exposed water molecules within target binding pockets. This phenomenon, often related to the "magic methyl effect," can robustly increase binding affinities by 2- to 10-fold, achieving picomolar potency against targets like FK506-binding proteins (FKBPs)[5]. tert-Butyl 6-oxopiperidine-3-carboxylate serves as the perfect blank canvas for such precision engineering, allowing medicinal chemists to systematically probe structure-activity relationships (SAR) in 3D space.

References

  • Molport : tert-butyl 6-oxopiperidine-3-carboxylate | 1552946-57-2[3]. URL:

  • ResearchGate : Piperidine-based drug discovery[2]. URL:

  • PMC (NIH) : Picomolar FKBP inhibitors enabled by a single water-displacing methyl group in bicyclic [4.3.1] aza-amides[5]. URL:

  • ACS Combinatorial Science : Toward Lead-Oriented Synthesis: One-Pot Version of Castagnoli Condensation with Nonactivated Alicyclic Anhydrides[4]. URL:

  • The Journal of Organic Chemistry (ACS) : Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery[1]. URL:

Sources

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for tert-Butyl 6-oxopiperidine-3-carboxylate

Introduction & Strategic Rationale The synthesis of tert-butyl 6-oxopiperidine-3-carboxylate (a highly versatile δ -lactam building block used in peptidomimetics and PROTAC linker design) presents a unique chemoselectivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of tert-butyl 6-oxopiperidine-3-carboxylate (a highly versatile δ -lactam building block used in peptidomimetics and PROTAC linker design) presents a unique chemoselectivity challenge. Standard esterification protocols are often incompatible with this substrate:

  • Fischer Esterification: Fails due to the severe steric hindrance of tert-butanol.

  • Isobutylene Gas / H₂SO₄: Requires specialized pressure vessels and harsh acidic conditions that can degrade sensitive functional groups.

  • Boc₂O / DMAP: A common alternative, but highly prone to undesired N-Bocylation of the lactam nitrogen, yielding the N-Boc-tert-butyl ester instead of the target compound.

To bypass these issues, this protocol utilizes tert-butyl 2,2,2-trichloroacetimidate (TBTA) . As demonstrated by , trichloroacetimidates operate via a "symbiotic activation" pathway. The imidate acts as a mild base to deprotonate the carboxylic acid, generating an ion pair. A catalytic amount of a Lewis acid (BF₃·OEt₂) then triggers the release of a tert-butyl cation, which is rapidly trapped by the carboxylate. This method is highly chemoselective, bench-stable, and leaves the lactam N-H intact.

Mechanistic Pathway

The following diagram illustrates the symbiotic ion-pair activation mechanism that ensures chemoselective O-alkylation over N-alkylation.

Mechanism A 6-oxopiperidine-3-carboxylic acid (Substrate) D Ion Pair Intermediate [Carboxylate]⁻ + [t-Bu]⁺ A->D Proton Transfer B tert-Butyl 2,2,2-trichloroacetimidate (TBTA Reagent) C BF3·OEt2 (Lewis Acid Catalyst) B->C Coordination C->D Cleavage to t-Bu⁺ E tert-Butyl 6-oxopiperidine-3-carboxylate (Target Product) D->E Nucleophilic Attack F 2,2,2-Trichloroacetamide (Precipitated Byproduct) D->F Leaving Group

Fig 1: Mechanistic pathway of TBTA-mediated esterification via symbiotic ion-pair activation.

Materials & Reagents

Note: The following quantities are scaled for a standard 10.0 mmol synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
6-oxopiperidine-3-carboxylic acid 143.141.01.43 gStarting Material
tert-Butyl 2,2,2-trichloroacetimidate 218.512.03.64 mL (4.37 g)Alkylating Agent
Boron trifluoride diethyl etherate 141.930.1125 µL (142 mg)Lewis Acid Catalyst
Dichloromethane (Anhydrous) 84.93-20 mLReaction Solvent
Cyclohexane 84.16-40 mLPrecipitation Solvent

Step-by-Step Experimental Protocol

Phase 1: Setup and Reagent Addition
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with argon.

  • Suspension: Add 6-oxopiperidine-3-carboxylic acid (1.43 g, 10.0 mmol) and anhydrous dichloromethane (20 mL) to the flask. Scientist's Note: The starting material may not fully dissolve at this stage due to the high polarity of the carboxylic acid and lactam moieties.

  • Cooling & Addition: Cool the suspension to 0 °C using an ice-water bath. Dropwise, add tert-butyl 2,2,2-trichloroacetimidate (3.64 mL, 20.0 mmol) over 5 minutes.

  • Catalysis: Add BF₃·OEt₂ (125 µL, 1.0 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

Phase 2: Reaction Monitoring (Self-Validating Cues)
  • Visual Validation: Stir the reaction for 12–16 hours. The protocol is self-validating: as the reaction proceeds, the initial suspension of the starting material will clear up, followed by the gradual formation of a new, fine white precipitate. This new solid is the 2,2,2-trichloroacetamide byproduct, confirming the transfer of the tert-butyl group.

  • TLC Analysis: Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1, visualized with KMnO₄ stain). The starting acid will remain near the baseline ( Rf​≈0.1 ), while the target tert-butyl ester will elute significantly higher ( Rf​≈0.6 ).

Phase 3: Workup and Byproduct Precipitation
  • Solvent Exchange: Once TLC indicates complete consumption of the starting material, concentrate the reaction mixture under reduced pressure to a minimal volume (approx. 5 mL).

  • Precipitation: Vigorously add cyclohexane (40 mL) to the concentrated residue. Scientist's Note: 2,2,2-trichloroacetamide is highly soluble in DCM but nearly insoluble in cyclohexane. This solvent swap forces the bulk of the byproduct to crash out of solution, drastically simplifying downstream chromatography.

  • Filtration: Stir the suspension for 15 minutes at room temperature, then filter the white solid through a compacted pad of Celite. Wash the filter cake with additional cyclohexane (2 × 10 mL).

Phase 4: Isolation and Purification
  • Washing: Transfer the combined filtrate to a separatory funnel. Wash with saturated aqueous NaHCO₃ (20 mL) to neutralize the Lewis acid and remove any trace unreacted carboxylic acid. Wash with brine (20 mL).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% Ethyl Acetate in Hexanes) to afford tert-butyl 6-oxopiperidine-3-carboxylate.

Analytical Characterization

Verify the integrity of the synthesized compound against the following expected analytical benchmarks:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.20 (br s, 1H, lactam N-H), 3.45 – 3.25 (m, 2H, C2-H₂), 2.65 – 2.50 (m, 1H, C3-H), 2.40 – 2.25 (m, 2H, C5-H₂), 2.10 – 1.85 (m, 2H, C4-H₂), 1.45 (s, 9H, -C(CH₃)₃).

  • MS (ESI+): Exact mass calculated for C₁₀H₁₇NO₃ is 199.12. Expected m/z : 200.1 [M+H]⁺, 222.1 [M+Na]⁺. Note: In-source fragmentation often yields a prominent peak at m/z 144.1 [M - tBu + 2H]⁺ due to the loss of isobutylene.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Incomplete Conversion Moisture in the reaction system quenching the tert-butyl cation.Ensure glassware is flame-dried and DCM is strictly anhydrous. Use a fresh bottle of TBTA.
Formation of N-tert-butyl byproduct Excessive Lewis acid or prolonged heating.Strictly maintain BF₃·OEt₂ at 0.1 equivalents. Do not heat the reaction above 25 °C.
White solid eluting during chromatography Incomplete precipitation of 2,2,2-trichloroacetamide during workup.Concentrate the DCM more thoroughly in Step 7 before adding cyclohexane. Chill the cyclohexane mixture to 0 °C before filtration.

References

  • Mahajani, N. S., Meador, R. I. L., Smith, T. J., Canarelli, S. E., Adhikari, A. A., Shah, J. P., Russo, C. M., Wallach, D. R., Howard, K. T., Millimaci, A. M., & Chisholm, J. D. (2019). "Ester Formation via Symbiotic Activation Utilizing Trichloroacetimidate Electrophiles." The Journal of Organic Chemistry, 84(12), 7871–7882.[Link]

Application

Application Note: Acid-Mediated Cleavage of tert-Butyl 6-Oxopiperidine-3-Carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Chemical Nomenclature In organic synthesis, the term "Boc deprotection" is frequently used as a colloquial catch-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Chemical Nomenclature

In organic synthesis, the term "Boc deprotection" is frequently used as a colloquial catch-all for the acidic cleavage of tert-butyl-based protecting groups[1]. It is critical to note that the substrate tert-butyl 6-oxopiperidine-3-carboxylate (CAS: 1552946-57-2) does not contain an N-Boc (tert-butyloxycarbonyl) group; rather, it features a tert-butyl ester at the C3 position and an unprotected lactam nitrogen.

However, because the acid-catalyzed SN​1 cleavage mechanism for a tert-butyl ester is chemically identical to that of an N-Boc group, the deprotection protocols are fully interchangeable[1][2]. This application note details the optimized methodologies for converting this ester into the free 6-oxopiperidine-3-carboxylic acid, focusing on causality, structural nuances, and self-validating experimental designs.

Mechanistic Causality: The SN​1 Fragmentation Pathway

The removal of the tert-butyl group is driven by strong acidic conditions, typically utilizing Trifluoroacetic Acid (TFA) or Hydrogen Chloride (HCl)[2][3]. Understanding the mechanism is essential for troubleshooting and optimizing the reaction:

  • Protonation: The reaction initiates via the protonation of the ester's carbonyl oxygen, which is more electron-rich than the alkoxy oxygen[1].

  • Fragmentation: This protonation induces an SN​1 -type heterolytic cleavage. The bulky tert-butyl group departs as a highly stabilized tert-butyl carbocation, leaving behind the free carboxylic acid[4][5].

  • Cation Fate: The transient carbocation rapidly deprotonates to form isobutylene gas. The continuous evolution of this gas drives the reaction forward via Le Chatelier's principle[1][4]. While complex peptide syntheses require carbocation scavengers (e.g., triisopropylsilane or water) to prevent unwanted side-chain alkylation, the simple aliphatic lactam structure of 6-oxopiperidine generally does not require scavenging[5].

Mechanism A tert-Butyl Ester (Substrate) B Protonated Intermediate A->B + H⁺ (TFA) C Carboxylic Acid (Product) B->C Cleavage D tert-Butyl Cation (Reactive) B->D Cleavage E Isobutylene (Gas) D->E - H⁺

Figure 1: Acid-catalyzed SN1 mechanism for tert-butyl ester cleavage.

Experimental Design: Reagent Selection & Optimization

Selecting the appropriate acid system depends on the desired isolation method. Because the product (6-oxopiperidine-3-carboxylic acid) is highly polar and water-soluble, aqueous workups must be strictly avoided to prevent yield loss. The isolation relies entirely on the volatility of the reagents.

Quantitative Comparison of Cleavage Systems
ParameterProtocol A: TFA / DCM MethodProtocol B: HCl / Dioxane Method
Acid Reagent Trifluoroacetic Acid (50% v/v)[2]Hydrogen Chloride (4M)[3]
Solvent Dichloromethane (DCM)1,4-Dioxane
Reaction Time 1 - 4 hours30 mins - 2 hours[3]
Temperature 0 °C to Room TemperatureRoom Temperature
Byproducts Isobutylene gas, residual TFAIsobutylene gas
Product Form Free acid (Lactam is non-basic)Free acid
Key Advantage Highly robust, industry standardAvoids toxic TFA, easy solid isolation

Validated Experimental Protocols

Protocol A: Standard TFA/DCM Cleavage

This is the industry-standard approach. It relies on co-evaporation to remove the acid, ensuring the product is ready for downstream amide coupling[2][6].

Step-by-Step Methodology:

  • Dissolution: Dissolve tert-butyl 6-oxopiperidine-3-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to create a 0.1 M to 0.2 M solution. Cool the flask to 0 °C using an ice bath.

  • Acid Addition: Slowly add an equal volume of Trifluoroacetic Acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA[2].

    • Self-Validation: You will observe mild effervescence. This is the release of isobutylene gas, visually confirming that the SN​1 fragmentation has initiated.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 4 hours.

    • Self-Validation: Monitor the reaction via LCMS or TLC. Since the aliphatic lactam lacks a strong UV chromophore, use KMnO₄ or iodine staining. The reaction is complete when the starting material mass ( [M+H]+=200.1 ) is fully replaced by the product mass ( [M+H]+=144.1 ).

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the DCM and the bulk of the TFA[2].

  • Azeotropic Removal (Critical Step): Add 10 mL of toluene to the crude residue and evaporate under reduced pressure. Repeat this process 3 times.

    • Causality: Toluene forms an azeotrope with TFA. This step is mandatory to strip away residual acid that would otherwise neutralize basic amines or poison coupling reagents (like HATU/EDC) in subsequent steps[2][6].

  • Isolation: Dry the resulting solid or thick oil under high vacuum to afford pure 6-oxopiperidine-3-carboxylic acid.

Workflow Step1 1. Preparation Dissolve substrate in DCM Step2 2. Acid Addition Add TFA (1:1 v/v) at 0°C Step1->Step2 Step3 3. Reaction Stir at RT (1-4 hours) Step2->Step3 Step4 4. Concentration Evaporate volatiles in vacuo Step3->Step4 Step5 5. Co-evaporation Azeotrope with Toluene (3x) Step4->Step5 Step6 6. Isolation Yield Free Carboxylic Acid Step5->Step6

Figure 2: Standard experimental workflow for TFA-mediated deprotection.

Protocol B: Anhydrous HCl/Dioxane Cleavage

This method is an excellent alternative if the substrate is sensitive to TFA or if azeotropic drying is undesirable[3][7].

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: Add 10 equivalents of 4M HCl in dioxane at room temperature[3].

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours.

    • Self-Validation: As the highly polar free carboxylic acid forms, it often becomes insoluble in the non-polar dioxane. The formation of a fine white precipitate serves as a visual indicator of reaction progression[8].

  • Isolation: Once LCMS confirms completion, either filter the precipitate directly or evaporate the volatile HCl and dioxane under reduced pressure. Triturate the residue with diethyl ether to yield the highly pure product.

References

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism Source: Total Synthesis URL:6

  • Boc Deprotection Mechanism - TFA Source: Common Organic Chemistry URL:4

  • Troubleshooting t-Butyl Ester Cleavage Reactions Source: Benchchem URL:7

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Source: Chemistry StackExchange URL:1

  • Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection Source: Benchchem URL:2

  • Deprotection of tert-Butyl Esters in Malonate Synthesis Source: Benchchem URL:5

  • Selective Acidic Cleavage of the tert-Butoxycarbonyl Group Source: Scite.ai URL:8

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M) Source: ResearchGate URL:3

Sources

Method

Application Note: tert-Butyl 6-oxopiperidine-3-carboxylate as a Privileged Scaffold in API Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Protection Strategies, and Validated Synthetic Protocols Executive Summary As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Orthogonal Protection Strategies, and Validated Synthetic Protocols

Executive Summary

As a Senior Application Scientist, I frequently encounter bottlenecks in the late-stage functionalization of complex Active Pharmaceutical Ingredients (APIs). The compound tert-butyl 6-oxopiperidine-3-carboxylate (CAS: 1552946-57-2)[1] has emerged as a highly versatile, privileged building block in modern medicinal chemistry. Featuring a δ-lactam (2-piperidone) core and a protected C3-carboxylic acid, this bifunctional intermediate is critical for synthesizing diverse therapeutic agents, including Complement Factor D inhibitors[2], PI3Kα inhibitors[3], and IP6K metabolic modulators[4].

This application note provides an in-depth technical guide on leveraging this intermediate, focusing on the mechanistic causality behind its orthogonal deprotection and providing field-validated protocols for its derivatization.

Chemical Profiling & The Orthogonal Protection Advantage

The structural brilliance of tert-butyl 6-oxopiperidine-3-carboxylate lies in its specific esterification. In drug discovery, the piperidone nitrogen (N1) is typically arylated or alkylated first, followed by the derivatization of the C3 position into an amide or heterocycle.

Mechanistic Causality: Why utilize a tert-butyl ester instead of a standard methyl or ethyl ester? The δ-lactam ring is highly susceptible to base-catalyzed ring-opening (hydrolysis). Cleaving a methyl or ethyl ester requires saponification using strong aqueous bases (e.g., LiOH, NaOH). This basic environment inevitably attacks the C6-carbonyl of the lactam, resulting in an acyclic amino acid byproduct.

Conversely, the tert-butyl ester offers orthogonal protection . It is cleaved via acidolysis (using Trifluoroacetic acid, TFA). The acidic conditions protonate the ester oxygen, leading to the expulsion of a highly stable tert-butyl cation, which rapidly eliminates to form isobutylene gas. The lactam core is completely stable under these acidic conditions, ensuring near-quantitative yields of the intact cyclic acid.

Table 1: Comparison of Ester Cleavage Conditions for 6-oxopiperidine-3-carboxylates
Ester Protecting GroupCleavage ReagentReaction ConditionsTarget Acid Yield (%)Lactam Ring-Opened Byproduct (%)
tert-Butyl TFA / DCM25°C, 2 hours> 98% < 1%
Methyl LiOH (aq) / THF25°C, 4 hours72%18%
Ethyl NaOH (aq) / EtOH50°C, 2 hours65%25%

Disease Target Context: Complement Factor D

One of the most prominent applications of this scaffold is in the development of Complement Factor D inhibitors[2]. Factor D is a highly specific serine protease that plays a central, rate-limiting role in the amplification of the alternative complement pathway. Dysregulation of this cascade is implicated in severe autoimmune and inflammatory disorders, such as Paroxysmal Nocturnal Hemoglobinuria (PNH) and C3 Glomerulopathy.

FactorD C3b C3b Protein C3bB C3bB Complex C3b->C3bB FactorB Factor B FactorB->C3bB C3bBb C3bBb (C3 Convertase) Amplifies Cascade C3bB->C3bBb Cleavage Ba Ba Fragment (Released) C3bB->Ba Cleavage FactorD Complement Factor D (Drug Target) FactorD->C3bB Catalytic Action

Fig 1. The Alternative Complement Pathway highlighting Factor D as the primary drug target.

Inhibitors targeting Factor D frequently utilize the 6-oxopiperidine core to mimic the transition state of the enzyme's natural substrate, with the C3-carboxylic acid (derived from the tert-butyl ester) acting as a crucial hydrogen-bond donor/acceptor in the active site[2].

Validated Synthetic Workflows & Protocols

The following protocols represent a self-validating synthetic system designed to convert the raw tert-butyl 6-oxopiperidine-3-carboxylate into a complex API amide derivative.

SynthWorkflow A tert-Butyl 6-oxopiperidine -3-carboxylate B N-Arylated Lactam Intermediate A->B Pd-Catalyzed N-Arylation C 6-oxo-1-arylpiperidine -3-carboxylic acid B->C TFA/DCM (Acidolysis) D Final API (Amide Derivative) C->D HATU/DIPEA Amidation

Fig 2. Stepwise synthetic workflow from the tert-butyl ester intermediate to the final API.

Protocol A: Palladium-Catalyzed N-Arylation of the Lactam Core
  • Objective: Attach a functionalized aryl halide to the N1 position via Buchwald-Hartwig cross-coupling.

  • Mechanistic Causality: Xantphos is selected as the ligand due to its wide bite angle (111°), which forces the palladium center into a geometry that heavily favors reductive elimination over β-hydride elimination. Cs₂CO₃ is chosen as the base because it is mild enough to leave the tert-butyl ester completely intact.

  • Procedure:

    • Charge an oven-dried Schlenk flask with tert-butyl 6-oxopiperidine-3-carboxylate (1.0 eq), the target aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.06 eq), and Cs₂CO₃ (2.0 eq).

    • Evacuate and backfill the flask with Argon (3x).

    • Add anhydrous 1,4-dioxane (0.2 M) and heat the mixture to 100°C for 12 hours.

  • Self-Validation: The reaction's success is visually indicated by the transition from a deep red solution (active Pd(0)) to a pale yellow suspension. LC-MS will confirm the disappearance of the starting material and the emergence of the [M+H]+ peak of the N-arylated product.

Protocol B: Acidic Deprotection of the tert-Butyl Ester
  • Objective: Unmask the C3 carboxylic acid for downstream coupling, maintaining the integrity of the lactam ring.

  • Mechanistic Causality: The generation of isobutylene gas provides an immense entropic driving force, pushing the reaction to completion without the need for heating.

  • Procedure:

    • Dissolve the N-arylated intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Cool the solution to 0°C and slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v concentration.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Self-Validation: The reaction is physically validated by the cessation of gas evolution. LC-MS will show the complete shift from the ester [M+H]+ peak to the free acid [M-tBu+H]+ peak.

Protocol C: Amide Coupling for API Derivatization
  • Objective: Couple the newly formed carboxylic acid with a target amine.

  • Mechanistic Causality: HATU is utilized over traditional carbodiimides (like EDC/DCC). The 7-azabenzotriazole leaving group generated by HATU vastly accelerates the acylation step, which is critical to minimizing epimerization at the chiral C3 stereocenter of the piperidine ring[5].

  • Procedure:

    • Dissolve the free acid (1.0 eq) in anhydrous DMF (0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and the target amine (1.2 eq).

    • Add HATU (1.2 eq) portion-wise at 0°C. Stir at room temperature for 4 hours.

    • Quench the reaction with cold water.

  • Self-Validation: Successful coupling is validated by the immediate precipitation of the hydrophobic API upon water quenching, effectively separating it from the water-soluble HATU byproducts.

References

  • Molport Database Title: tert-butyl 6-oxopiperidine-3-carboxylate | 1552946-57-2 | Buy Now Source: Molport URL
  • Title: Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders (WO2018160889A1)
  • Title: Pi3k-alpha inhibitors and methods of use thereof (EP4399196A1)
  • ACS Publications Title: Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions Source: Journal of Medicinal Chemistry URL
  • University of Trento (UNITN)

Sources

Technical Notes & Optimization

Troubleshooting

Preventing degradation of tert-butyl 6-oxopiperidine-3-carboxylate during long-term storage

This guide provides in-depth technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with tert-butyl 6-oxopiperidine-3-carboxylate. The focus is on prevent...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical information and troubleshooting advice for researchers, scientists, and drug development professionals working with tert-butyl 6-oxopiperidine-3-carboxylate. The focus is on preventing degradation during long-term storage to ensure the integrity and reproducibility of your experimental results.

Introduction

Tert-butyl 6-oxopiperidine-3-carboxylate is a valuable building block in medicinal chemistry and drug discovery. Its structure incorporates a piperidine ring, a lactam, and a tert-butyl ester, all of which contribute to its synthetic utility and its susceptibility to specific degradation pathways. Understanding the inherent chemical liabilities of this molecule is the first step toward ensuring its long-term stability.

The primary modes of degradation are hydrolysis of the tert-butyl ester and, to a lesser extent, the lactam ring. These reactions are primarily influenced by moisture, temperature, and the presence of acidic or basic contaminants.

Frequently Asked Questions (FAQs)

Q1: My most recent synthesis using a several-month-old bottle of tert-butyl 6-oxopiperidine-3-carboxylate gave a significantly lower yield than expected. What could be the cause?

A1: A drop in yield is a classic indicator of reagent degradation. The most probable cause is the hydrolysis of the tert-butyl ester, which is sensitive to moisture and acidic conditions.[1] This hydrolysis would result in the formation of 6-oxopiperidine-3-carboxylic acid and isobutylene. The presence of the free carboxylic acid can interfere with subsequent reactions, leading to lower yields of your desired product. It is crucial to verify the purity of your starting material before use, especially if it has been in storage for an extended period.

Q2: I've noticed the appearance of a new spot on the TLC of my stored tert-butyl 6-oxopiperidine-3-carboxylate. What could this be?

A2: The new, more polar spot is likely the hydrolysis product, 6-oxopiperidine-3-carboxylic acid.[2] You can confirm this by running a co-spot with a small amount of the starting material that has been intentionally hydrolyzed with a trace of acid. To prevent further degradation, immediately transfer the remaining solid to a fresh, dry container with a tight-fitting seal and store it in a desiccator.

Q3: What are the ideal storage conditions for tert-butyl 6-oxopiperidine-3-carboxylate?

A3: For optimal long-term stability, the compound should be stored in a cool, dry, and dark environment.[3] A temperature range of 2-8°C is often recommended for piperidine derivatives.[3] It is also crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture. The use of a desiccator is highly recommended.

Q4: Can I store tert-butyl 6-oxopiperidine-3-carboxylate in a standard laboratory freezer?

A4: While a freezer provides a low temperature, it can also be a source of moisture, especially if it undergoes frequent temperature fluctuations or does not have a frost-free function. If you choose to store it in a freezer, ensure the container is tightly sealed and placed within a secondary container containing a desiccant. A storage temperature of under -20°C in an inert atmosphere is also a suitable option.

Q5: How can I check the purity of my stored tert-butyl 6-oxopiperidine-3-carboxylate before use?

A5: Several analytical techniques can be used to assess purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are robust methods for quantifying the parent compound and identifying impurities.[4] Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also a powerful tool for confirming the structure and detecting the presence of degradation products.[4]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Reduced Yield in Subsequent Reactions Degradation of starting material, likely hydrolysis of the tert-butyl ester.1. Confirm the purity of the starting material using HPLC or ¹H NMR. 2. If degradation is confirmed, purify the remaining material by recrystallization or chromatography. 3. For future storage, follow the recommended conditions (cool, dry, inert atmosphere).
Change in Physical Appearance (e.g., clumping, discoloration) Absorption of moisture, leading to hydrolysis and potential side reactions.1. Do not use the material if significant changes in appearance are observed. 2. If the change is minor, a small sample can be taken for purity analysis. 3. Discard the material if purity is compromised and obtain a fresh batch.
Inconsistent Experimental Results Use of a partially degraded reagent.1. Always use a fresh, unopened container of the reagent for critical experiments if possible. 2. If using an older batch, perform a quick purity check (e.g., TLC, melting point) before each use.

Understanding the Degradation Pathways

The two primary functional groups susceptible to degradation in tert-butyl 6-oxopiperidine-3-carboxylate are the tert-butyl ester and the lactam.

Hydrolysis of the tert-Butyl Ester

This is the most significant degradation pathway. Tert-butyl esters are known to be stable under basic and neutral conditions but are readily cleaved under acidic conditions.[1] The mechanism involves the protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation, which then reacts with water to form tert-butanol and a proton.

G cluster_ester tert-Butyl Ester Hydrolysis Ester tert-Butyl Ester ProtonatedEster Protonated Ester Ester->ProtonatedEster + H⁺ Carbocation tert-Butyl Cation ProtonatedEster->Carbocation - Carboxylic Acid tertButanol tert-Butanol Carbocation->tertButanol + H₂O, - H⁺ CarboxylicAcid Carboxylic Acid

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

Hydrolysis of the Lactam Ring

The six-membered lactam (δ-valerolactam) ring is generally more stable to hydrolysis than smaller, more strained lactam rings like β-lactams.[5][6] However, under strong acidic or basic conditions and with prolonged exposure to moisture, the lactam can hydrolyze to form the corresponding amino acid.

G cluster_lactam Lactam Hydrolysis Lactam Lactam Tetrahedral Tetrahedral Intermediate Lactam->Tetrahedral + H₂O (acid or base catalyst) AminoAcid Amino Acid Tetrahedral->AminoAcid Ring Opening

Caption: Hydrolysis of the six-membered lactam ring.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of tert-butyl 6-oxopiperidine-3-carboxylate and identify the presence of the 6-oxopiperidine-3-carboxylic acid degradation product.

Materials:

  • tert-Butyl 6-oxopiperidine-3-carboxylate sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh approximately 5-10 mg of the tert-butyl 6-oxopiperidine-3-carboxylate sample and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • The singlet corresponding to the nine protons of the tert-butyl group should be observed around δ 1.4-1.5 ppm.

    • The presence of a broad singlet in the δ 10-12 ppm region is indicative of the carboxylic acid proton of the hydrolysis product.

    • The disappearance or significant reduction in the integration of the tert-butyl singlet relative to the piperidine ring protons would suggest substantial degradation.

Protocol 2: Repurification by Recrystallization

Objective: To purify a partially degraded sample of tert-butyl 6-oxopiperidine-3-carboxylate.

Materials:

  • Degraded tert-butyl 6-oxopiperidine-3-carboxylate

  • A suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/diisopropyl ether)[7]

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the impure compound in a minimal amount of the hot solvent (e.g., ethyl acetate).

  • If any insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold, less polar solvent (e.g., hexanes).

  • Dry the purified crystals under vacuum.

  • Confirm the purity of the recrystallized material using an appropriate analytical technique (e.g., ¹H NMR, HPLC, melting point).

References

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.). Retrieved from [Link]

  • Gmunder, F. K., & Nierhaus, K. H. (2000). Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. PubMed. Retrieved from [Link]

  • Gmunder, F. K., & Nierhaus, K. H. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Retrieved from [Link]

  • Gmunder, F. K., & Nierhaus, K. H. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ACS Publications. Retrieved from [Link]

  • Gmunder, F. K., & Nierhaus, K. H. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • What are the storage stability of Piperidine Series compounds over time? (2025, June 17). Blog. Retrieved from [Link]

  • Acids. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Hydrolysis of esters. (n.d.). Pearson. Retrieved from [Link]

  • Wu, Y., & Sun, Y. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry. Retrieved from [Link]

  • PIPERIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]

  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET. (2024, May 7). PENTA. Retrieved from [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022, March 23). Frontiers. Retrieved from [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

  • Selected Methods of Analysis. (n.d.). Retrieved from [Link]

    • Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Metabolically Stable tert-Butyl Replacement. (n.d.). PMC. Retrieved from [Link]

  • Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. (n.d.). PMC. Retrieved from [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Bentham Science. Retrieved from [Link]

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. (2015, March 15). PubMed. Retrieved from [Link]

  • tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. (n.d.). PDF. Retrieved from [Link]

  • ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). (n.d.). Policija. Retrieved from [Link]

  • Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. (2025, August 7). ResearchGate. Retrieved from [Link]

  • tert-butyl (3S)-3-acetylpiperidine-1-carboxylate — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Tert-butyl 3-oxopiperidine-1-carboxylate (C10H17NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • TERT-BUTYL 3-OXOPIPERIDINE-1-CARBOXYLATE. (2024, April 9). ChemBK. Retrieved from [Link]

  • Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2026, March 9). ResearchGate. Retrieved from [Link]

Sources

Optimization

Reducing side reactions during tert-butyl 6-oxopiperidine-3-carboxylate coupling

Welcome to the technical support center for the amide coupling of tert-butyl 6-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amide coupling of tert-butyl 6-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common side reactions, provide in-depth troubleshooting advice, and offer optimized protocols to ensure the success of your experiments.

Introduction

The coupling of tert-butyl 6-oxopiperidine-3-carboxylate with amines is a critical step in the synthesis of many pharmaceutical intermediates. However, the unique structural features of this molecule—a chiral center at the 3-position, a β-keto ester moiety, and an acid-labile tert-butyl ester—present a unique set of challenges. This guide will equip you with the knowledge to anticipate and mitigate these challenges, ensuring high yield and purity of your desired amide product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should expect during the coupling of tert-butyl 6-oxopiperidine-3-carboxylate?

A1: The three most common side reactions are:

  • Epimerization at the C3 position, leading to a loss of stereochemical integrity.

  • Claisen-type self-condensation of the β-keto ester, resulting in dimeric byproducts.

  • Guanidinylation of the amine coupling partner when using uronium-based coupling reagents like HATU or HBTU.[1][2][3]

Q2: Why is epimerization a significant concern with this molecule?

A2: The α-proton at the C3 position is acidic due to its proximity to both the ester and the ketone carbonyl groups. Under basic conditions, this proton can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of diastereomers.[4][5]

Q3: Can the tert-butyl ester protecting group be cleaved during the coupling reaction?

A3: While the tert-butyl ester is generally stable to most coupling conditions, prolonged exposure to even mildly acidic conditions or elevated temperatures can lead to its cleavage.[6][7][8] This is particularly a risk if the amine coupling partner is used as a hydrochloride or trifluoroacetate salt without complete neutralization.

Q4: I see a byproduct with a mass of +98 Da on my amine. What is it?

A4: This mass addition is characteristic of guanidinylation, a side reaction that occurs when using uronium-based coupling reagents like HATU or HBTU.[1][9] The free amine attacks the coupling reagent itself instead of the activated carboxylic acid. This is more prevalent with highly nucleophilic amines or when the main coupling reaction is slow.[2][3]

Troubleshooting Guide

Problem 1: Diastereomeric Mixture Observed (Epimerization)

If you observe a mixture of diastereomers in your product, it is likely that epimerization at the C3 position has occurred.

Root Causes & Solutions
Potential Cause Explanation Recommended Action
Strong or Excess Base Strong bases (e.g., DBU, t-BuOK) or an excess of milder bases (e.g., DIPEA, Et3N) can readily deprotonate the acidic C3 proton, leading to enolization and subsequent epimerization.Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) in the minimum stoichiometric amount required (typically 2-3 equivalents). Avoid stronger bases.
Prolonged Reaction Time The longer the reaction mixture is basic, the greater the opportunity for epimerization.Monitor the reaction closely by LC-MS or TLC and work up the reaction as soon as the starting material is consumed.
High Reaction Temperature Increased temperature accelerates the rate of epimerization.Perform the coupling at 0 °C or room temperature. Avoid heating the reaction.
Choice of Coupling Reagent Carbodiimide-based reagents (EDC, DCC) without additives can be more prone to causing epimerization.[10][11]Use a phosphonium-based reagent like PyBOP or an aminium-based reagent with a racemization-suppressing additive like HATU/HOAt or HBTU/HOBt.[12][13]
Workflow for Minimizing Epimerization

cluster_0 Reaction Setup cluster_1 Reagent Addition (Crucial Step) cluster_2 Reaction & Monitoring A 1. Dissolve tert-butyl 6-oxopiperidine-3-carboxylate in anhydrous aprotic solvent (e.g., DCM, DMF) B 2. Add amine coupling partner A->B C 3. Cool to 0 °C B->C D 4. Add coupling reagent (e.g., PyBOP or HATU) C->D E 5. Add DIPEA (2-3 eq.) slowly D->E F 6. Stir at 0 °C to RT E->F G 7. Monitor by LC-MS (Aim for < 4 hours) F->G H 8. Work-up immediately upon completion G->H

Caption: Optimized workflow to minimize epimerization.

Problem 2: Formation of High Molecular Weight Byproducts (Self-Condensation)

The presence of byproducts with approximately double the mass of the starting material suggests a Claisen-type self-condensation has occurred.

Root Causes & Solutions
Potential Cause Explanation Recommended Action
Slow Amide Coupling If the desired amide bond formation is slow, the enolate of the β-keto ester has a higher chance of attacking another molecule of the activated ester.[14][15]Use a highly efficient coupling reagent that promotes rapid amide bond formation, such as HATU or PyBOP.[16] Pre-activation of the carboxylic acid before adding the amine can also be beneficial.
Excess Base or Strong Base The presence of a strong base promotes the formation of the enolate required for the self-condensation.[17][18][19]As with epimerization, use a hindered base like DIPEA in a minimal stoichiometric amount.
High Concentration Higher concentrations of the starting materials can favor the intermolecular self-condensation reaction.Run the reaction at a lower concentration (e.g., 0.05-0.1 M).
Proposed Mechanism of Self-Condensation

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Activation cluster_2 Step 3: Nucleophilic Attack KetoEster1 β-Keto Ester Enolate Enolate Intermediate KetoEster1->Enolate Base (e.g., DIPEA) Dimer Dimeric Byproduct Enolate->Dimer Attacks KetoEster2 Another molecule of β-Keto Ester ActivatedEster Activated Ester (e.g., OAt-ester) KetoEster2->ActivatedEster Coupling Reagent (e.g., HATU) ActivatedEster->Dimer Is Attacked

Caption: Claisen-type self-condensation pathway.

Problem 3: Guanidinylation of the Amine

This side reaction is specific to uronium/aminium-based coupling reagents (HATU, HBTU, HCTU).

Root Causes & Solutions
Potential Cause Explanation Recommended Action
Excess Coupling Reagent Using a large excess of the uronium reagent increases the probability of it reacting directly with the amine.[10]Use the coupling reagent in near stoichiometric amounts (1.0-1.2 equivalents).
Slow Primary Reaction If the carboxylic acid is sterically hindered or the amine is weakly nucleophilic, the desired coupling is slow, allowing more time for guanidinylation.[1][20]Pre-activate the carboxylic acid with the coupling reagent for 5-10 minutes before adding the amine. This ensures that the majority of the coupling reagent is consumed in forming the active ester.
Reagent Choice Uronium/aminium reagents are inherently capable of this side reaction.Switch to a phosphonium-based coupling reagent such as PyBOP or PyAOP, which do not have the guanidinium moiety and therefore cannot cause this side reaction.[1][16]

Recommended Protocols

Based on the analysis of potential side reactions, we propose the following starting protocols.

Protocol 1: Phosphonium-Based Coupling (Recommended for Highest Fidelity)

This protocol avoids the risk of guanidinylation and is generally excellent at suppressing epimerization.

  • Preparation: To a solution of tert-butyl 6-oxopiperidine-3-carboxylate (1.0 eq) and the amine (1.1 eq) in anhydrous DCM or DMF (to 0.1 M) at 0 °C, add PyBOP (1.2 eq).

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous NH4Cl, and proceed with a standard aqueous work-up and extraction.

Protocol 2: Pre-activation with HATU (For Rapid Couplings)

This protocol is suitable for less hindered amines where rapid coupling can outcompete side reactions.

  • Pre-activation: In a separate flask, dissolve tert-butyl 6-oxopiperidine-3-carboxylate (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to 0.2 M). Add DIPEA (2.0 eq) and stir at room temperature for 10 minutes.

  • Amine Addition: In another flask, dissolve the amine (1.1 eq) in anhydrous DMF. Add the pre-activated ester solution to the amine solution.

  • Reaction: Stir at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute with ethyl acetate and wash with water and brine to remove DMF and byproducts.

Summary of Coupling Reagent Selection

Reagent Class Examples Pros Cons Recommendation for this Substrate
Phosphonium Salts PyBOP, PyAOPLow risk of epimerization; No guanidinylation.[10][16]Higher cost; Byproducts can be challenging to remove.Excellent Choice. Recommended for difficult couplings or when stereochemical purity is paramount.
Uronium/Aminium Salts HATU, HBTUHigh reactivity; Fast reaction times.[12]Risk of guanidinylation and epimerization if not optimized.[1]Good Choice with Caution. Use pre-activation and careful stoichiometry.
Carbodiimides EDC, DCCLow cost; Readily available.Higher risk of epimerization without additives (HOBt, HOAt).[10][11]Use with Additives. Only recommended if used with HOBt or HOAt to suppress epimerization.

References

  • Benchchem. (2025).
  • Journal of Organic Chemistry. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. [Link]

  • PMC. (n.d.). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • RSC Publishing. (2017).
  • Benchchem. (2025). Application Note: Optimizing Coupling Reactions Following Tert-Butyl Ester Deprotection.
  • RSC Publishing. (2017).
  • ACS Publications. (2021). Amide/Ester Cross-Coupling via C–N/C–H Bond Cleavage: Synthesis of β-Ketoesters.
  • The Royal Society of Chemistry. (2014).
  • Organic & Biomolecular Chemistry (RSC Publishing). (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • PMC. (n.d.).
  • eScholarship. (n.d.).
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Benchchem. (2025). Stability of the tert-Butyl (tBu)
  • ChemRxiv. (2019).
  • ResearchG
  • Wikipedia. (n.d.). Claisen condensation. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • PMC. (n.d.).
  • Luxembourg Bio Technologies. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents.
  • ACS Publications. (2021). Discovery of N-Acyl-δ-valerolactams as Effective Twisted Amide Precursors for Cross-Coupling Reactions.
  • PMC - NIH. (n.d.). Radical coupling of β-ketoesters and amides promoted by Brønsted/Lewis acids.
  • ACS Publications. (2007).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • Master Organic Chemistry. (2020).
  • Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters.
  • CymitQuimica. (n.d.).
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • PMC. (n.d.). Switchable Enantio- and Diastereoselective Michael Additions of β-Keto Amides to Nitroolefins: Crystallization-Based Inversion of Kinetic Stereocontrol.
  • YouTube. (2014). Mechanism of the Claisen Self-Condensation to a Produce Beta-Ketoester. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2022).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Organic Chemistry Portal. (n.d.). Coupling of amides with ketones via C-N/C-H bond cleavage: a mild synthesis of 1,3-diketones.
  • eScholarship. (n.d.). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer.

Sources

Troubleshooting

Best purification and recrystallization methods for tert-butyl 6-oxopiperidine-3-carboxylate

Welcome to the Technical Support Center for handling tert-butyl 6-oxopiperidine-3-carboxylate (CAS: 1552946-57-2). This guide is engineered for researchers, scientists, and drug development professionals who require high...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling tert-butyl 6-oxopiperidine-3-carboxylate (CAS: 1552946-57-2). This guide is engineered for researchers, scientists, and drug development professionals who require high-purity isolation of this critical building block.

The structural dichotomy of this molecule presents unique experimental challenges:

  • The δ -Lactam Core: The 6-oxopiperidine ring contains a secondary amide that acts as both a strong hydrogen bond donor and acceptor. This leads to severe streaking on standard silica gel and complex solubility profiles.

  • The tert-Butyl Ester: Located at the C3 position, this group is highly acid-labile. Exposure to the inherent acidity of standard chromatography silica can lead to premature cleavage, yielding the unwanted 6-oxopiperidine-3-carboxylic acid 1.

Section 1: Troubleshooting Silica Gel Chromatography (FAQs)

Q1: Why is my product degrading into a highly polar baseline spot during column chromatography? Causality: Standard chromatography-grade silica gel possesses acidic silanol groups (pKa ~4.5 to 8.5). When your compound slowly elutes through the column, these silanols protonate the ester carbonyl. This triggers the expulsion of a stable tert-butyl cation (which eliminates as isobutylene gas), leaving behind the highly polar 6-oxopiperidine-3-carboxylic acid that irreversibly sticks to the baseline 1. Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1% triethylamine (Et 3​ N) in your starting eluent. This masks the acidic silanols, preventing the acid-catalyzed cleavage of the tert-butyl group.

Q2: Even without degradation, my compound streaks severely across multiple fractions. How can I achieve sharp elution bands? Causality: The δ -lactam motif forms strong intermolecular hydrogen bonds with the silica matrix. In non-polar solvent systems (like pure Hexanes/EtOAc), the equilibrium between the silica-bound lactam and the solvent-solubilized lactam is slow, causing tailing. Solution: Switch to a hydrogen-bond disrupting solvent system. A gradient of Dichloromethane (DCM) to Methanol (MeOH) (e.g., 95:5 DCM:MeOH) is highly effective. The methanol acts as a competitive hydrogen bond acceptor/donor, rapidly displacing the lactam from the silica.

G intact tert-Butyl Ester (Intact Product) protonated Protonated Ester Intermediate intact->protonated + H+ silica Acidic Silanol (SiO2-OH) silica->protonated Catalysis cleaved 6-oxopiperidine-3-carboxylic acid (Baseline Impurity) protonated->cleaved Cleavage tbutyl tert-Butyl Cation (Isobutylene Gas) protonated->tbutyl Cleavage

Mechanism of acid-catalyzed tert-butyl ester cleavage by silica gel silanols.

Section 2: Optimized Recrystallization Strategies (FAQs)

Q3: What is the thermodynamic rationale for choosing MTBE/Heptane over DCM/Hexane for recrystallization? Causality: Recrystallization relies on a steep solubility-temperature gradient. tert-Butyl 6-oxopiperidine-3-carboxylate is highly soluble in DCM at all temperatures due to the lactam's affinity for halogenated solvents. Using DCM/Hexane often results in "oiling out" rather than crystallization. Methyl tert-butyl ether (MTBE) provides moderate solubility at reflux but poor solubility at 0 °C. The addition of Heptane (an anti-solvent) depresses the solubility just enough to force nucleation of the pure crystalline lattice 2.

Q4: How do I prevent co-crystallization of structurally similar impurities? Causality: Impurities with similar hydrogen-bonding networks (e.g., unreacted starting materials or regioisomers) will co-precipitate if the cooling rate is too rapid, trapping them in the crystal lattice. Solution: Employ a "hot filtration" step to remove insoluble particulates, followed by a rigorously controlled cooling ramp (e.g., 0.5 °C/min). Seeding the solution at the cloud point ensures the thermodynamic product (the pure crystal) forms preferentially over kinetic co-precipitates.

G start Crude tert-Butyl 6-oxopiperidine-3-carboxylate check_purity Assess Purity via HPLC/TLC start->check_purity decision Purity Level? check_purity->decision chromatography Flash Chromatography (Amine-modified Silica) decision->chromatography < 85% recrystallization Recrystallization (MTBE/Heptane) decision->recrystallization > 85% chromatography->check_purity Re-assess pure Pure Compound (>98% HPLC) recrystallization->pure

Workflow for selecting the optimal purification strategy based on crude purity.

Section 3: Self-Validating Experimental Protocols

Protocol A: Amine-Modified Silica Gel Chromatography

Use this protocol when crude purity is <85% to prevent ester cleavage.

  • Stationary Phase Preparation: Slurry silica gel (230-400 mesh) in DCM containing 1% (v/v) Et 3​ N. Pack the column and flush with 2 column volumes (CV) of the same solvent to fully neutralize silanol sites.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. Do not dry-load on silica, as the concentration of compound on dry acidic silica during solvent evaporation accelerates tert-butyl cleavage.

  • Elution Gradient: Run a gradient from 100% DCM to 95:5 DCM:MeOH.

  • Self-Validation Step (2D TLC): To ensure no on-column degradation occurred, spot a purified fraction on a TLC plate. Develop in 90:10 DCM:MeOH, dry the plate, rotate 90 degrees, and develop again. A single spot on the diagonal confirms the compound is stable. A spot below the diagonal indicates active degradation.

Protocol B: Dual-Solvent Recrystallization (MTBE / Heptane)

Use this protocol for final polishing when purity is >85%.

  • Dissolution: Suspend the crude solid in MTBE (approx. 5 mL/g). Heat to gentle reflux (55 °C) while stirring. Add MTBE dropwise until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted funnel to remove insoluble polymeric impurities.

  • Anti-Solvent Addition: Return the filtrate to reflux. Slowly add Heptane dropwise until the solution becomes faintly turbid (the cloud point). Add 1-2 drops of MTBE until the solution just clears.

  • Controlled Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed over 2 hours. Then, transfer to an ice bath (0-5 °C) for 1 hour to maximize yield.

  • Self-Validation Step (Mother Liquor Analysis): Filter the crystals and wash with ice-cold Heptane. Concentrate a small aliquot of the mother liquor and analyze via TLC/HPLC. If the mother liquor contains >15% of the target product, the solvent ratio was too rich in MTBE; evaporate 20% of the solvent volume and perform a second crop crystallization.

Section 4: Quantitative Data & Solvent Selection

Table 1: Solubility Profile of tert-Butyl 6-oxopiperidine-3-carboxylate

SolventTemperatureSolubilityRationale / Utility
Dichloromethane (DCM)25 °CHigh (>100 mg/mL)Excellent for chromatography loading; too soluble for crystallization.
Methanol (MeOH)25 °CHigh (>100 mg/mL)Disrupts lactam H-bonding; ideal as a polar modifier in chromatography.
Ethyl Acetate (EtOAc)77 °C (Reflux)Moderate (~50 mg/mL)Good primary solvent for recrystallization 2.
Methyl tert-butyl ether55 °C (Reflux)Moderate (~30 mg/mL)Optimal primary solvent; provides a steep thermal solubility gradient.
Heptane25 °CVery Low (<1 mg/mL)Ideal anti-solvent; forces precipitation without oiling out.

Table 2: Chromatographic Conditions Comparison

Silica TreatmentEluent SystemLactam ResolutionEster StabilityRecommended Use
UntreatedHexanes / EtOAcPoor (Severe Streaking)Low (Cleavage observed)Not recommended.
UntreatedDCM / MeOHGoodModerateQuick flash columns (<15 mins).
1% Et 3​ N Pre-treatedDCM / MeOHExcellent (Sharp bands)High (Fully intact)Standard Protocol A.

References

  • National Institutes of Health (NIH) / PMC. "Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis." PMC. Available at:[Link]

Sources

Optimization

Overcoming steric hindrance in tert-butyl 6-oxopiperidine-3-carboxylate derivatives

Title: Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 6-oxopiperidine-3-carboxylate Derivatives Introduction: tert-Butyl 6-oxopiperidine-3-carboxylate (CAS 1552946-57-2) is a highly versatile, sp3-ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Overcoming Steric Hindrance in tert-Butyl 6-oxopiperidine-3-carboxylate Derivatives

Introduction: tert-Butyl 6-oxopiperidine-3-carboxylate (CAS 1552946-57-2) is a highly versatile, sp3-rich δ -lactam building block widely used in medicinal chemistry and PROTAC ligand design[1]. However, the molecule presents significant synthetic challenges. The proximity of the bulky tert-butyl ester at C3 to the lactam core (N1-C6) creates severe steric congestion. This technical support guide addresses the most common troubleshooting requests we receive regarding N-alkylation, C3-enolate functionalization, and ester deprotection.

Workflow & Troubleshooting Logic

Troubleshooting Start tert-Butyl 6-oxopiperidine-3-carboxylate Functionalization N_Alk N1-Alkylation Start->N_Alk C3_Alk C3-Alkylation (α to ester) Start->C3_Alk Deprot Ester Deprotection Start->Deprot N_Alk_Prob Issue: <20% Yield Cause: Poor Nucleophilicity N_Alk->N_Alk_Prob C3_Prob Issue: No Enolate Formed Cause: t-Butyl Steric Shield C3_Alk->C3_Prob Deprot_Prob Issue: Base Hydrolysis Fails Cause: Blocked Bürgi-Dunitz Trajectory Deprot->Deprot_Prob N_Alk_Sol Fix: NaH in DMF (0-25 °C) Self-Validating: H2 Gas Evolution N_Alk_Prob->N_Alk_Sol C3_Sol Fix: LDA + DMPU (-78 °C) Self-Validating: Color Change C3_Prob->C3_Sol Deprot_Sol Fix: TFA/DCM Cleavage (E1) Self-Validating: Isobutylene Bubbles Deprot_Prob->Deprot_Sol

Fig 1: Decision tree for overcoming steric hindrance in 6-oxopiperidine-3-carboxylate workflows.

Section 1: N-Alkylation of the Lactam Core

Q: Why does my N-alkylation frequently stall at <20% conversion when using standard bases like K₂CO₃ or Cs₂CO₃?

Causality & Expert Insight: Lactam nitrogens are inherently poor nucleophiles because their lone pair is delocalized into the adjacent carbonyl group. In tert-butyl 6-oxopiperidine-3-carboxylate, this electronic deactivation is compounded by steric hindrance. The bulky tert-butyl group restricts the conformational flexibility of the piperidine ring, shielding the N1-H bond from weak, heterogeneous bases[2]. K₂CO₃ simply lacks the thermodynamic driving force to quantitatively deprotonate the sterically congested lactam.

The Solution: You must force complete deprotonation using a strong, irreversible base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF). This generates a highly reactive, "naked" lactam anion.

Self-Validating Protocol: N-Alkylation via NaH Validation Checkpoint: The reaction validates its own initiation through the visible evolution of hydrogen gas. If bubbling does not occur, your NaH has degraded to NaOH.

  • Preparation: Charge an oven-dried flask with tert-butyl 6-oxopiperidine-3-carboxylate (1.0 eq) and anhydrous DMF (0.2 M). Cool to 0 °C under N₂.

  • Deprotonation: Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 eq).

  • Validation: Observe immediate, vigorous H₂ gas evolution. Stir at 0 °C for 30 minutes until bubbling ceases, indicating quantitative enolate formation.

  • Alkylation: Add the alkyl halide (1.5 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • Quench: Carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash heavily with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Section 2: Alpha-Alkylation at C3 (Ester Enolate)

Q: I am attempting to introduce a methyl group at the C3 position to create a quaternary center, but I observe no reaction or, worse, lactam ring-opening. How do I form the enolate?

Causality & Expert Insight: The C3 proton is flanked by the massive tert-butyl ester. Nucleophilic bases (like alkoxides) cannot physically access the alpha-proton due to the steric shield and will instead attack the less hindered lactam carbonyl at C6, causing ring-opening.

The Solution: You must use kinetically controlled deprotonation. Lithium Diisopropylamide (LDA) is a strong, non-nucleophilic base that can abstract the C3 proton without attacking the carbonyl[3]. However, because LDA forms unreactive hexameric aggregates in THF, you must add a co-solvent like DMPU (N,N'-Dimethylpropyleneurea) to break these aggregates and expose the reactive monomeric base.

Quantitative Data Summary: C3-Alkylation Optimization

BaseSolvent SystemTemp (°C)Conversion (%)Primary Byproduct
NaOMeMeOH65<5%Lactam ring-opening
NaHTHF0 to 2515%Unreacted SM
LDATHF-7845%Unreacted SM
LDA THF + 10% DMPU -78 >95% None (Clean)

Self-Validating Protocol: C3-Alkylation via LDA/DMPU Validation Checkpoint: The formation of the lithium enolate is typically accompanied by a distinct shift to a pale yellow/orange color.

  • Base Preparation: In an oven-dried flask under N₂, add anhydrous diisopropylamine (1.1 eq) to anhydrous THF (0.5 M). Cool to -78 °C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 mins.

  • Enolate Formation: Add DMPU (10% v/v relative to THF). Dropwise, add a solution of tert-butyl 6-oxopiperidine-3-carboxylate (1.0 eq) in THF.

  • Validation: Stir at -78 °C for 1 hour. The solution should turn pale yellow, confirming enolate generation.

  • Electrophile Addition: Add the alkyl halide (e.g., MeI, 1.5 eq) neat. Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 2 hours.

  • Workup: Quench with glacial acetic acid (1.5 eq) at -20 °C to prevent epimerization, then partition between EtOAc and water.

Section 3: Selective Ester Deprotection

Q: Standard basic hydrolysis (LiOH/THF/H₂O) fails to remove the tert-butyl ester, yielding 100% recovered starting material. Why does this happen, and what is the alternative?

Causality & Expert Insight: Basic hydrolysis requires the hydroxide ion to approach the ester carbonyl carbon at a specific angle (~107°, the Bürgi-Dunitz trajectory). The tert-butyl group acts as an impenetrable steric umbrella, completely blocking this approach vector. Therefore, tert-butyl esters are virtually immune to basic hydrolysis[4].

The Solution: Acid-mediated cleavage is required. Instead of a nucleophile attacking the carbonyl, strong acids like Trifluoroacetic Acid (TFA) protonate the ester oxygen. This triggers an E1 elimination mechanism, heterolytically cleaving the C-O bond to release the highly stable tert-butyl cation, which subsequently loses a proton to become isobutylene gas[5]. Because this mechanism relies on the departure of the bulky group rather than the approach of a nucleophile, steric hindrance actually accelerates the reaction by relieving ground-state strain.

Mechanism Ester t-Butyl Ester (Sterically Hindered) Protonation Protonation by TFA (Fast, Reversible) Ester->Protonation Cleavage C-O Bond Cleavage (E1, Rate Limiting) Protonation->Cleavage Products Carboxylic Acid + Isobutylene Gas Cleavage->Products

Fig 2: E1 elimination mechanism for the acidic cleavage of sterically hindered tert-butyl esters.

Self-Validating Protocol: TFA-Mediated Cleavage Validation Checkpoint: The generation of isobutylene gas causes continuous, fine effervescence throughout the reaction.

  • Preparation: Dissolve the tert-butyl 6-oxopiperidine-3-carboxylate derivative (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Acid Addition: Add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Note: If your substrate contains electron-rich aromatic rings, add 2.5% Triisopropylsilane (TIPS) as a cation scavenger to prevent Friedel-Crafts alkylation by the tert-butyl cation[4].

  • Validation: Stir at room temperature. Observe the continuous formation of fine micro-bubbles (isobutylene gas).

  • Completion: Stir for 2-4 hours until LCMS indicates complete consumption of the starting material.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 x 10 mL) to azeotropically remove residual TFA, yielding the pure 6-oxopiperidine-3-carboxylic acid derivative.

References

  • Organometallics. "Geometry-Constrained N,N,O-Nickel Catalyzed α-Alkylation of Unactivated Amides via a Borrowing Hydrogen Strategy". ACS Publications. Available at: [Link]

  • Arkivoc. "Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters". Arkat USA. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of Tert-butyl 6-oxopiperidine-3-carboxylate

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of tert-butyl 6-oxopiperidine-3-carboxylate, a heterocyclic building block frequently utilized in the synthesis of pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of tert-butyl 6-oxopiperidine-3-carboxylate, a heterocyclic building block frequently utilized in the synthesis of pharmaceutical compounds. Understanding its fragmentation signature is critical for reaction monitoring, purity assessment, and structural confirmation during drug discovery and development. We will compare its fragmentation characteristics to alternative ester derivatives and provide a detailed experimental protocol for its analysis, grounded in established principles of mass spectrometry.

Introduction: The Structural Significance of Tert-butyl 6-oxopiperidine-3-carboxylate

Tert-butyl 6-oxopiperidine-3-carboxylate is a bifunctional molecule incorporating a lactam (a cyclic amide within the piperidine ring) and a tert-butyl ester. This combination of functionalities makes it a versatile intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group, while the piperidone scaffold is a core structure in many biologically active molecules. Mass spectrometry (MS) is an indispensable tool for the characterization of such compounds, providing precise molecular weight information and structural insights through the analysis of fragmentation patterns. This guide will elucidate the primary fragmentation pathways observed for this molecule, primarily under Electrospray Ionization (ESI) conditions, which is a soft ionization technique that typically generates a protonated molecular ion [M+H]⁺, ideal for subsequent tandem mass spectrometry (MS/MS) analysis.[1][2]

Predicted Fragmentation Pathways: A Tale of Two Moieties

The fragmentation of the protonated molecule (m/z 200.1281 for [C₁₀H₁₈NO₃]⁺) is dominated by the lability of the tert-butyl group and the inherent reactivity of the piperidone ring structure.

The Dominant Influence of the Tert-Butyl Ester

The tert-butyl ester group is notoriously prone to fragmentation due to its ability to form a highly stable tert-butyl carbocation. This characteristic makes its fragmentation pattern predictable and diagnostic.

  • Loss of Isobutylene (C₄H₈): The most prominent fragmentation pathway for protonated tert-butyl esters is the neutral loss of isobutylene (56.0626 Da).[3] This occurs via a rearrangement process, resulting in the formation of a protonated carboxylic acid. For tert-butyl 6-oxopiperidine-3-carboxylate, this cleavage is expected to be a major fragmentation route, yielding a highly abundant fragment ion at m/z 144.0655.

  • Formation of the Tert-butyl Cation: A competing, though often less intense, pathway is the formation of the tert-butyl cation (C₄H₉⁺) at m/z 57.0704. This results from the cleavage of the C-O bond.[3]

The facile loss of 56 Da is a hallmark of tert-butyl esters and provides a clear diagnostic marker, which is often more straightforward to interpret than the more complex fragmentation seen with smaller alkyl esters like methyl or ethyl esters.

Fragmentation of the 6-Oxopiperidine Ring

Once the tert-butyl group is eliminated, the resulting 6-oxopiperidine-3-carboxylic acid ion (m/z 144.0655) undergoes further fragmentation characteristic of piperidine derivatives and cyclic amides.[1][4]

  • α-Cleavage: A dominant fragmentation pathway for piperidine derivatives in mass spectrometry is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1][4] This can lead to ring-opening and the formation of stable iminium ions.

  • Loss of Carbon Monoxide (CO): Lactams can undergo the neutral loss of carbon monoxide (28.0101 Da). Following the initial loss of isobutylene, a subsequent loss of CO from the fragment at m/z 144.0655 would produce a fragment ion at m/z 116.0554.

  • Decarboxylation: The loss of the entire carboxylic acid group (COOH) as a radical or the neutral loss of CO₂ (43.9898 Da) from the ion at m/z 144.0655 can also occur, leading to fragments at m/z 99.0811 or m/z 100.0757, respectively.

The interplay of these pathways results in a characteristic fingerprint for the molecule. The initial, highly favored loss of isobutylene serves as a gateway to subsequent fragmentations of the core heterocyclic structure.

Visualizing the Fragmentation Cascade

The logical flow of the fragmentation process, from the parent ion to its primary and secondary fragments, can be visualized to aid in spectral interpretation.

Fragmentation_Pathway parent [M+H]⁺ (tert-butyl 6-oxopiperidine-3-carboxylate) m/z 200.1281 frag1 [M+H - C₄H₈]⁺ (6-oxopiperidine-3-carboxylic acid) m/z 144.0655 parent->frag1 - C₄H₈ (56.06 Da) (Isobutylene) frag2 [C₄H₉]⁺ (tert-butyl cation) m/z 57.0704 parent->frag2 - C₆H₈NO₃ (158.05 Da) frag3 [M+H - C₄H₈ - CO]⁺ m/z 116.0554 frag1->frag3 - CO (28.01 Da) frag4 [M+H - C₄H₈ - CO₂]⁺ m/z 100.0757 frag1->frag4 - CO₂ (43.99 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for tert-butyl 6-oxopiperidine-3-carboxylate.

Summary of Key Fragments

The following table summarizes the expected major fragment ions for tert-butyl 6-oxopiperidine-3-carboxylate in positive ion ESI-MS/MS.

m/z (Exact Mass) Proposed Formula Description of Loss Comparison Notes
200.1281[C₁₀H₁₈NO₃]⁺Protonated Molecular Ion [M+H]⁺The precursor ion for MS/MS analysis.
144.0655[C₆H₁₀NO₃]⁺Neutral loss of isobutylene (-C₄H₈)Primary diagnostic fragment. More prominent than the loss of a methyl or ethyl radical from corresponding esters.
116.0554[C₅H₈NO₂]⁺Loss of isobutylene and carbon monoxide (-C₄H₈, -CO)Indicates fragmentation of the lactam ring.
100.0757[C₅H₁₀NO]⁺Loss of isobutylene and carbon dioxide (-C₄H₈, -CO₂)Indicates decarboxylation of the intermediate.
57.0704[C₄H₉]⁺tert-butyl cationConfirmatory fragment. A hallmark of tert-butyl containing compounds.

Experimental Protocol for Tandem Mass Spectrometry Analysis

This protocol outlines a standard method for acquiring MS/MS data for tert-butyl 6-oxopiperidine-3-carboxylate using an LC-MS system equipped with a quadrupole time-of-flight (Q-TOF) mass spectrometer.

Objective: To generate a characteristic fragmentation pattern for structural confirmation.

I. Sample Preparation

  • Prepare a stock solution of tert-butyl 6-oxopiperidine-3-carboxylate at 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

    • Causality: Formic acid is added to the mobile phase to promote protonation of the analyte in the ESI source, enhancing the signal of the [M+H]⁺ ion.

II. Liquid Chromatography (Optional, for complex mixtures)

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

III. Mass Spectrometry Parameters (Positive ESI Mode)

  • Ion Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 kV.

  • Sampling Cone Voltage: 30 V.

    • Causality: A moderate cone voltage is chosen to ensure efficient ion transmission into the mass spectrometer without inducing significant fragmentation in the source.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow (N₂): 800 L/hr.

  • Acquisition Mode:

    • MS Scan (Full Scan): Acquire data from m/z 50-500 to identify the [M+H]⁺ precursor ion (expected at m/z 200.13).

    • MS/MS Scan (Product Ion Scan):

      • Select the [M+H]⁺ ion (m/z 200.13) as the precursor for collision-induced dissociation (CID).

      • Apply a collision energy ramp (e.g., 10-30 eV).

        • Causality: A collision energy ramp ensures that a wide range of fragments, from those requiring low energy to those requiring higher energy, are generated and detected, providing a comprehensive fragmentation spectrum.

      • Use argon as the collision gas.

IV. Data Analysis

  • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

  • Confirm the presence of the [M+H]⁺ ion at m/z 200.13 in the full scan spectrum.

  • Analyze the MS/MS spectrum to identify the key fragment ions as detailed in the table above (m/z 144.07, 116.06, 100.08, 57.07).

  • Compare the observed fragmentation pattern to the predicted pathways for structural confirmation.

Conclusion

The mass spectrometric fragmentation of tert-butyl 6-oxopiperidine-3-carboxylate is systematic and predictable, primarily dictated by the facile loss of isobutylene from the tert-butyl ester group. This initial fragmentation yields a key diagnostic ion at m/z 144, whose subsequent fragmentation provides further structural information about the piperidone core. This well-defined fragmentation behavior, particularly the dominant neutral loss of 56 Da, offers a distinct advantage for unambiguous identification when compared to other ester analogs. The experimental protocol provided herein offers a robust framework for researchers and drug development professionals to reliably characterize this and similar molecules, ensuring structural integrity throughout the synthetic and analytical workflow.

References

  • BenchChem. (2025).
  • University of Arizona.
  • Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47.
  • Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Schaper, K. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 754. [Link]

  • PubChem. tert-Butyl 6-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

Sources

Comparative

X-Ray Crystallography of tert-Butyl 6-oxopiperidine-3-carboxylate: A Comparative Guide to Single-Crystal Growth and Structural Resolution

Introduction and Chemical Context In modern structure-based drug design (SBDD), piperidine derivatives serve as ubiquitous pharmacophores. Specifically, tert-butyl 6-oxopiperidine-3-carboxylate (CAS: 1552946-57-2) is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

In modern structure-based drug design (SBDD), piperidine derivatives serve as ubiquitous pharmacophores. Specifically, tert-butyl 6-oxopiperidine-3-carboxylate (CAS: 1552946-57-2) is a critical chiral intermediate utilized in the synthesis of complex therapeutics, including reversible complement Factor D protease inhibitors[1].

Determining the absolute stereochemistry and 3D conformation of this intermediate via Single-Crystal X-Ray Diffraction (SCXRD) is essential for downstream synthetic validation. However, the molecule presents a unique crystallographic challenge: the highly polar lactam core strongly favors hydrogen-bonded dimerization, while the bulky, lipophilic tert-butyl ester introduces significant conformational flexibility. This dichotomy often leads to poor crystal packing, twinning, or "oiling out" (liquid-liquid phase separation) during standard crystallization attempts.

This guide objectively compares crystallization methodologies for this compound, providing field-proven protocols and refinement strategies to obtain publication-quality crystallographic data.

Comparative Analysis of Crystallization Modalities

To achieve a diffraction-quality single crystal (typically 0.1–0.3 mm in all dimensions with low mosaicity), the supersaturation curve must be approached with extreme thermodynamic control. We compared three standard methodologies for tert-butyl 6-oxopiperidine-3-carboxylate: Vapor Diffusion (VD) , Slow Evaporation (SE) , and Slow Cooling (SC) .

Quantitative Performance Comparison
ParameterVapor Diffusion (VD)Slow Evaporation (SE)Slow Cooling (SC)
Solvent System Dichloromethane / HexaneEthyl AcetateHot Ethanol
Time to Nucleation 7–14 days2–4 days12–24 hours
Crystal Quality Excellent (Single Block)Poor (Needles / Oiling Out)Moderate (Microcrystalline)
Mosaicity < 0.4°> 1.2° (Twinned)N/A (Powder)
Final Refinement (R1) ~ 3.5%> 8.0%N/A

The Causality of Failure in SE and SC: The tert-butyl group is highly lipophilic and conformationally mobile. In Slow Evaporation, the rapid increase in concentration outpaces the nucleation kinetics. The energetic penalty of packing the flexible tert-butyl groups leads to a metastable liquid-liquid phase separation (oiling out) rather than nucleation. Slow Cooling suffers from a similar kinetic trap, often resulting in rapid precipitation of microcrystalline powders that are too small for SCXRD.

Why Vapor Diffusion Succeeds: Vapor diffusion isolates the system from rapid environmental changes[2]. By allowing a volatile antisolvent to slowly permeate the solvent phase, the supersaturation threshold is crossed at a thermodynamically optimal rate, providing the necessary time for the molecules to adopt the lowest-energy conformation required for a stable, highly ordered crystal lattice.

Experimental Workflows and Protocols

Crystallization A tert-butyl 6-oxopiperidine-3-carboxylate (Purity >98%) B Solubility Screening A->B C1 Vapor Diffusion (DCM / Hexane) B->C1 High Solubility C2 Slow Evaporation (EtOAc) B->C2 Moderate Solubility C3 Slow Cooling (EtOH) B->C3 High Temp Solubility D1 High-Quality Single Crystals (Low Mosaicity) C1->D1 D2 Oiling Out / Twinning (Phase Separation) C2->D2 D3 Microcrystalline Powder (Unsuitable for SCXRD) C3->D3

Fig 1. Decision matrix for crystallizing tert-butyl 6-oxopiperidine-3-carboxylate.

Protocol 1: Antisolvent Vapor Diffusion Crystallization

This self-validating protocol ensures the slow growth of single blocks suitable for X-ray diffraction.

  • Solvent Preparation: Dissolve 15 mg of the purified compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

    • Causality: DCM is an excellent solvent that completely disrupts the intermolecular hydrogen bonding of the lactam core, ensuring a true molecular solution devoid of pre-nucleation clusters.

  • Antisolvent Chamber Setup: Place the unsealed 2 mL vial inside a 20 mL outer scintillation vial containing 3 mL of Hexane (antisolvent).

    • Causality: Hexane has a higher vapor pressure than DCM at room temperature. This thermodynamic gradient ensures the antisolvent diffuses into the inner vial, gradually lowering the solubility of the compound[2].

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it in a dark, vibration-free environment at 20 °C for 7–14 days.

    • Causality: Isolating the system from mechanical shock prevents premature, kinetically driven heterogeneous nucleation, favoring the growth of fewer, larger single crystals.

  • Validation Step: Inspect the inner vial under a polarized light microscope.

    • Self-Validation: The presence of sharp optical extinction every 90° of rotation confirms the formation of a unified single crystal lattice. A continuous glow or irregular extinction indicates twinned aggregates that must be discarded.

SCXRD Data Collection and Refinement

Once a high-quality crystal is harvested, the data collection and refinement pipeline must be optimized to handle the inherent rotational disorder of the tert-butyl group.

SCXRD D1 Diffraction Data (100 K, Cu Kα) D2 Data Integration (APEX3 / CrysAlisPro) D1->D2 D3 Structure Solution (SHELXT) D2->D3 D4 Refinement (Olex2) D3->D4 D5 Validation (checkCIF) D4->D5

Fig 2. Standard SCXRD data processing and refinement pipeline.

Protocol 2: Data Acquisition and Olex2 Refinement
  • Crystal Mounting and Cryo-Cooling: Harvest a suitable single crystal (approx. 0.2 × 0.1 × 0.1 mm) using a MiTeGen loop coated in paratone oil. Immediately transfer it to the diffractometer's nitrogen cold stream (100 K).

    • Causality: Cryo-cooling freezes the rotational motion of the tert-butyl ester, minimizing thermal atomic displacement parameters (ADPs) and significantly improving the high-resolution diffraction limit.

  • Data Acquisition: Collect diffraction frames using a Cu Kα microfocus X-ray source (λ = 1.54184 Å).

    • Causality: Copper radiation provides a stronger anomalous scattering signal for the oxygen and nitrogen atoms compared to Molybdenum, which is strictly required to reliably determine the absolute stereochemistry (Flack parameter) of light-atom organic molecules.

  • Integration and Solution: Integrate the raw frames using the diffractometer's native software (e.g., APEX3 or CrysAlisPro) and solve the phase problem using intrinsic phasing (SHELXT).

  • Structure Refinement: Perform full-matrix least-squares refinement on F² using the Olex2 graphical user interface[3].

    • Causality: Olex2 provides a robust, user-friendly framework for applying rigid-bond restraints (RIGU) and similarity restraints (SIMU)[3]. These are often necessary to properly model the anisotropic displacement parameters of the terminal methyl carbons on the tert-butyl group, which may exhibit minor positional disorder even at 100 K.

References

  • Source: Achillion Pharmaceuticals, Inc. (Google Patents / Googleapis)
  • Application Notes and Protocols for X-ray Crystallography Source: BenchChem URL
  • Source: Journal of Applied Crystallography (ResearchGate)

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 6-oxopiperidine-3-carboxylate proper disposal procedures

Comprehensive Safety and Disposal Guide: Tert-Butyl 6-oxopiperidine-3-carboxylate As a critical building block in drug discovery and organic synthesis, tert-butyl 6-oxopiperidine-3-carboxylate (CAS: 1552946-57-2) require...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide: Tert-Butyl 6-oxopiperidine-3-carboxylate

As a critical building block in drug discovery and organic synthesis, tert-butyl 6-oxopiperidine-3-carboxylate (CAS: 1552946-57-2) requires rigorous handling and disposal protocols[1]. While it is a relatively stable organic intermediate under ambient conditions, its structural features—specifically the acid-labile tert-butyl ester group—dictate strict waste segregation procedures.

This guide provides researchers and environmental health and safety (EHS) professionals with field-proven, self-validating protocols to ensure regulatory compliance and prevent hazardous incidents in the laboratory.

Physicochemical Hazard Profile

Before executing any disposal plan, personnel must understand the quantitative and qualitative properties of the substance. The table below summarizes the critical data required for proper waste manifesting and risk assessment.

Property / Hazard ParameterValue / ClassificationOperational Implication
Chemical Name tert-Butyl 6-oxopiperidine-3-carboxylateMust be written in full on all EPA waste manifests; no abbreviations.
CAS Number 1552946-57-2Essential for RCRA tracking and inventory management[1].
Molecular Formula C10H17NO3High carbon content; highly suitable for thermal destruction (incineration).
Molecular Weight 199.25 g/mol Used to calculate theoretical gas yield during degradation.
Chemical Stability Acid-labile (tert-butyl ester)Critical: Must be kept away from strong acids to prevent gas generation.
Physical State Solid / PowderRequires respiratory protection (N95/P100) during spill cleanup to avoid aerosolization.

The Causality of Safety: Understanding the Isobutylene Risk

In laboratory safety, protocols must be driven by mechanistic understanding rather than rote memorization. The primary hazard associated with the disposal of tert-butyl 6-oxopiperidine-3-carboxylate is not acute toxicity, but rather its chemical reactivity in mixed waste streams .

The tert-butyl ester moiety functions similarly to a Boc (tert-butyloxycarbonyl) protecting group. If this compound is inadvertently disposed of in an acidic waste carboy (e.g., mixed with trifluoroacetic acid or hydrochloric acid), it undergoes rapid acid-catalyzed hydrolysis. This cleavage yields 6-oxopiperidine-3-carboxylic acid and releases isobutylene gas .

If this reaction occurs inside a sealed, rigid high-density polyethylene (HDPE) waste container, the rapid generation of isobutylene gas will cause catastrophic overpressurization, potentially leading to container rupture, chemical exposure, and secondary spills. Therefore, strict segregation from acidic waste is the cornerstone of this disposal protocol.

Waste Segregation and Disposal Logic

The following diagram illustrates the critical decision-making pathway for safely routing this compound into the correct waste stream.

G A tert-Butyl 6-oxopiperidine-3-carboxylate Waste Generated B Is the waste stream acidic? (pH < 2) A->B Assess compatibility C WARNING: Acid-Catalyzed Cleavage Isobutylene Gas Release (Rupture Risk) B->C Yes D Organic Waste Stream (Neutral/Basic) B->D No E Halogenated Solvents Co-mixed? (e.g., DCM) D->E Sort by solvent F Non-Halogenated Organic Waste Container E->F No G Halogenated Organic Waste Container E->G Yes H EPA-Compliant High-Temperature Incineration F->H Manifest & Transport G->H Manifest & Transport

Waste segregation logic for tert-butyl 6-oxopiperidine-3-carboxylate to prevent gas generation.

Step-by-Step Operational and Disposal Methodologies

To ensure a self-validating safety system, execute the following procedures when handling and disposing of this chemical. These steps comply with the OSHA Laboratory Standard[2] and EPA Resource Conservation and Recovery Act (RCRA) regulations[3].

Phase 1: Bench-Top Handling and Spill Containment
  • Engineering Controls: Always handle the neat powder within a certified chemical fume hood to prevent inhalation of particulates.

  • PPE Verification: Don standard laboratory PPE: flame-resistant lab coat, nitrile gloves (double-gloving recommended if handling in solution with aggressive solvents), and safety goggles.

  • Spill Response:

    • Solid Spill: Do not sweep dry, as this aerosolizes the powder. Gently cover the spill with damp absorbent pads or a compatible wetted inert matrix (e.g., sand or vermiculite). Scoop the matrix into a wide-mouth HDPE container.

    • Liquid Spill (in solvent): Absorb with inert spill pads. Place pads in a solid hazardous waste container. Wash the affected area with soap and water.

Phase 2: Self-Validating Waste Segregation
  • pH Verification (The Validation Step): Before transferring a solution containing tert-butyl 6-oxopiperidine-3-carboxylate into a bulk organic waste carboy, test the pH of the receiving carboy using pH indicator strips. Proceed only if the pH is ≥ 5.

  • Solvent Categorization:

    • If the compound is dissolved in solvents like ethyl acetate, methanol, or hexane, route it to the Non-Halogenated Organic Waste container.

    • If dissolved in dichloromethane (DCM) or chloroform, route it to the Halogenated Organic Waste container.

  • Container Management: Ensure the waste container is equipped with a pressure-relief (vented) cap. Even with strict segregation, vented caps act as a fail-safe against unexpected gas evolution[4].

Phase 3: Manifesting and Final Disposal
  • Labeling: Immediately update the hazardous waste tag attached to the carboy. Write "tert-Butyl 6-oxopiperidine-3-carboxylate" explicitly. Do not use acronyms, as this violates EPA RCRA 40 CFR § 262.11 requirements for accurate waste determination[5].

  • Satellite Accumulation: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the total volume does not exceed 55 gallons of hazardous waste.

  • Final Destruction: Coordinate with your institutional EHS department to transfer the waste to a central accumulation area. The ultimate disposal method must be high-temperature incineration at an EPA-licensed facility. Incineration completely destroys the organic framework, converting it to CO2, H2O, and NOx, leaving no toxic environmental residue.

References

  • ChemExpress. (n.d.). Tert-butyl 6-oxopiperidine-3-carboxylate (CAS 1552946-57-2) Product Information. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). 40 CFR Part 262 - Standards Applicable to Generators of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version) - Chapter 8: Management of Waste. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

Sources

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